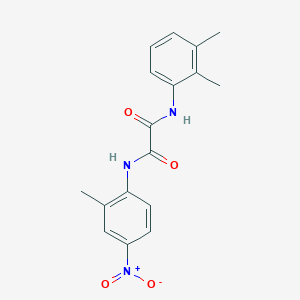

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10-5-4-6-15(12(10)3)19-17(22)16(21)18-14-8-7-13(20(23)24)9-11(14)2/h4-9H,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBEBNTTQTYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Formation of the intermediate: 2,3-dimethylaniline reacts with oxalyl chloride to form an intermediate.

Coupling reaction: The intermediate then reacts with 2-methyl-4-nitroaniline to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The aromatic rings can also participate in π-π interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Observations :

- Hydrogen Bonding : The nitro group in N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide likely forms intramolecular HB, similar to N1,N2-bis(2-nitrophenyl)oxalamide. However, methyl substituents may sterically hinder HB strength compared to compound 3’s three-centered HB .

- Thermodynamics : ΔH° and ΔS° values for the target compound are expected to fall between those of ethyl N-phenyloxalamate and compound 3, given the balance between electron-withdrawing (nitro) and electron-donating (methyl) groups .

Pharmacokinetic and Metabolic Behavior

Oxalamides with aromatic substituents exhibit varied pharmacokinetic profiles. For example:

- N1-(2,3-Dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl)oxalamide shows rapid plasma clearance in rats but poor bioavailability due to extensive first-pass metabolism .

- Antiviral oxalamides (e.g., compound 13 in ) demonstrate moderate-to-high metabolic stability, with hydroxylation and glucuronidation as primary pathways .

However, the nitro group could increase metabolic susceptibility via reduction or conjugation pathways .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique structure featuring two aromatic rings with methyl and nitro substituents. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 327.34 g/mol. Its structure facilitates interactions with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins and nucleic acids, leading to various biological effects. Additionally, the aromatic rings can engage in π-π stacking interactions with target proteins, influencing their conformation and activity.

Biological Activities

Research into the biological activities of this compound has highlighted several potential areas:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes involved in critical metabolic pathways, offering a therapeutic avenue for various diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibits broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria | |

| Anticancer Activity | Induces apoptosis in various cancer cell lines; effective against breast and colon cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways; potential for drug development |

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties demonstrated that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.